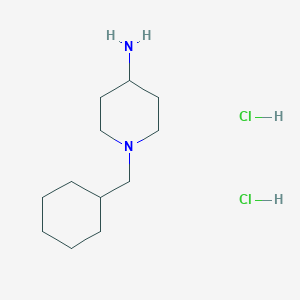

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride

Description

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride (CAS 1955557-38-6) is a piperidine derivative characterized by a cyclohexylmethyl substituent attached to the piperidin-4-amine core. Its molecular formula is C₁₁H₂₆Cl₂N₂, with a molecular weight of 257.25 g/mol . The compound features a bulky aliphatic cyclohexyl group, which enhances lipophilicity and may improve membrane permeability in biological systems. It is commonly utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules . Piperidine derivatives, including this compound, are noted for their versatility in drug discovery, particularly in targeting central nervous system disorders and enzyme modulation .

Properties

IUPAC Name |

1-(cyclohexylmethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h11-12H,1-10,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNVKLQUUHESTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride typically involves the reaction of cyclohexylmethylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride has been investigated for several applications:

1. Medicinal Chemistry

- The compound is explored as a potential therapeutic agent for various conditions, particularly central nervous system disorders such as depression and anxiety. Its interaction with neurotransmitter systems, including serotonin and dopamine receptors, suggests a role in modulating mood and behavior.

2. Anticancer Research

- Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarities to other piperidine derivatives position it as a candidate for further development in cancer therapy .

3. Antimicrobial Activity

- Research has shown that compounds with similar structures can inhibit the growth of pathogens like Mycobacterium tuberculosis. The unique chemical properties of 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride may contribute to its efficacy against infectious agents .

4. Enzyme Inhibition

- The compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic profile in neurodegenerative diseases .

Case Studies

Several studies have documented the biological activity of 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of piperidine compounds exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This suggests that the unique structural features of 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride could similarly enhance its anticancer properties .

Case Study 2: Antimicrobial Efficacy

Research published in MDPI highlighted the antimicrobial efficacy of related compounds against E. coli and S. aureus, establishing a correlation between structural features and biological activity. Modifications to the cycloalkane group significantly improved antimicrobial potency .

Summary

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a piperidin-4-amine core with other derivatives but differs in substituent groups:

- 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS 1158497-67-6): Contains a 4-chlorophenyl group, introducing aromaticity and electron-withdrawing effects .

- 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine dihydrochloride (CAS 1286272-74-9): Substituted with fluorine atoms, enhancing metabolic stability and bioavailability .

- 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (CAS 1803607-78-4): Includes a pyridine ring, enabling π-π interactions in receptor binding .

The cyclohexylmethyl group in the target compound provides steric bulk and lipophilicity , contrasting with the aromatic or heteroaromatic substituents in analogs.

Physicochemical Properties

Biological Activity

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies. The data presented is derived from diverse sources to ensure a comprehensive understanding of the compound's effects.

1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride has the following chemical formula:

- Molecular Formula : CHN·2HCl

- Molecular Weight : 265.26 g/mol

This compound features a piperidine ring substituted with a cyclohexylmethyl group, which contributes to its unique pharmacological properties.

The biological activity of 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Potential Mechanisms :

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways, leading to altered cellular functions.

Biological Activity Data

The following table summarizes key biological activities associated with 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride:

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Escherichia coli | 12.5 | Inhibition of cell wall synthesis |

| Antibacterial | Staphylococcus aureus | 15.0 | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | 10.0 | Disruption of ergosterol biosynthesis |

| Antitubercular | Mycobacterium tuberculosis | 6.3 | Inhibition of cell growth |

Case Studies

- Antibacterial Activity : A study assessed the antibacterial efficacy against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition at low concentrations (IC50 values ranging from 12.5 to 15 µM), suggesting its potential as a lead compound for antibiotic development .

- Antifungal Properties : Another investigation focused on antifungal activity against Candida albicans, revealing an IC50 value of 10 µM, highlighting effectiveness in combating fungal infections.

- Antitubercular Activity : In high-throughput screening against Mycobacterium tuberculosis, the compound exhibited promising results with an MIC of 6.3 µM, indicating potential for further development as an antitubercular agent .

Structural Activity Relationship (SAR)

The structure of 1-(Cyclohexylmethyl)piperidin-4-amine dihydrochloride plays a crucial role in its biological activity. Variations in substituents on the piperidine ring can significantly alter potency and selectivity against different pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the relationship between structure and biological activity:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 4PP-1 (4-phenylpiperidine derivative) | Antitubercular | 6.3 |

| AAP (Aminoarylpyridine) | Antibacterial | 99 |

| AMQ-5 (Aminomethylquinoxaline) | Antitubercular | 7.8 |

This table illustrates how minor structural changes can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(cyclohexylmethyl)piperidin-4-amine dihydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions. For example, cyclohexylmethyl groups can be introduced through a Mannich reaction using cyclohexanecarboxaldehyde, piperidin-4-amine, and formaldehyde under acidic conditions. Intermediates are purified via column chromatography and characterized using NMR (e.g., δ 8.60 ppm for aromatic protons in related compounds) and mass spectrometry (MS; m/z 238 [M+H]+ for analogous structures) . Final dihydrochloride salt formation involves treatment with HCl in ethanol, confirmed by elemental analysis and FT-IR for NH/Cl bonds .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a tightly sealed, light-resistant container at 2–8°C. Stability studies indicate degradation risks at >40°C or in humid environments. Use inert atmospheres (argon/nitrogen) during handling to prevent oxidation. Dissolution in anhydrous DMSO or ethanol is recommended for biological assays, with stability monitored via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. What analytical techniques are critical for confirming purity and structural integrity?

- Methodological Answer :

- NMR : 1H/13C NMR identifies cyclohexylmethyl (δ 1.0–2.1 ppm, multiplet) and piperidine (δ 2.5–3.5 ppm, m) groups.

- HPLC-MS : Reverse-phase HPLC (≥95% purity) coupled with ESI-MS confirms molecular weight (e.g., m/z 492 [M+H]+ in related dihydrochlorides).

- XRD : Single-crystal X-ray diffraction resolves salt formation and stereochemistry .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclohexylmethyl group coupling. Machine learning models (e.g., ICReDD’s workflow) analyze experimental datasets to prioritize optimal solvents (e.g., EtOH/H2O) and catalysts (e.g., Pd/C for hydrogenation). Feedback loops between simulations and lab trials reduce optimization time by ~40% .

Q. What strategies resolve contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity)?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., Ki values) with functional cAMP/GTPγS assays to distinguish affinity from efficacy.

- Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid degradation.

- Structural Modeling : Dock the compound into homology models of target receptors (e.g., GPCRs) to rationalize discrepancies .

Q. How can enantiomeric purity be achieved and validated for stereospecific applications?

- Methodological Answer :

- Chiral Synthesis : Use enantiopure starting materials (e.g., (1R,4R)-cyclohexane derivatives) or chiral catalysts (e.g., BINAP-Ru complexes).

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers (resolution >1.5).

- Optical Rotation : Compare [α]D values with literature standards (e.g., +15° to +20° for active enantiomers) .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer :

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction temperature (±2°C) and stirring rate.

- Statistical DoE : Use factorial designs to assess interactions between variables (e.g., pH, solvent ratio).

- Bioassay Standardization : Include internal controls (e.g., reference agonists/antagonists) in each assay plate .

Methodological Frameworks for Research Design

Q. How can the FINER criteria improve hypothesis formulation for this compound?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies:

- Feasible : Use in silico ADMET tools (e.g., SwissADME) to predict toxicity before animal testing.

- Novel : Focus on understudied targets (e.g., sigma-1 receptors) where the compound’s cyclohexylmethyl group may enhance binding.

- Relevant : Align with disease priorities (e.g., neuropathic pain) where piperidine derivatives show promise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.